molecular formula C8H7NO6 B066991 3,4-Ethylenedioxypyrrole-2,5-dicarboxylic acid CAS No. 169616-13-1

3,4-Ethylenedioxypyrrole-2,5-dicarboxylic acid

Cat. No. B066991
CAS RN: 169616-13-1
M. Wt: 213.14 g/mol
InChI Key: MUKLTUYFKHGLDJ-UHFFFAOYSA-N
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Description

3,4-Ethylenedioxypyrrole-2,5-dicarboxylic acid (EDPD) is a chemical compound with potential applications in various fields of research and industry. It is a derivative of pyrrole and has been synthesized and characterized in various scientific experiments. It is used as a starting monomer for a variety of ethylenedioxypyrrole (EDOP) conductive and electrooptical polymers .


Synthesis Analysis

The synthesis of this compound involves multiple steps . The process includes heating with K2CO3 in acetone, followed by a reaction with K2CO3 in dimethylformamide at 130°C. The compound is then treated with CF3COOH/H2SO4 in methoxybenzene at 90°C. Finally, the product is obtained after a reaction with 2N NaOH in water at 65°C .


Molecular Structure Analysis

The molecular structure of this compound is represented by the empirical formula C8H7NO6 . It has a molecular weight of 213.14 . The structure contains a total of 23 bonds, including 16 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 2 double bonds, 5 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 2 carboxylic acids (aromatic), 2 hydroxyl groups, 2 ethers (aromatic), and 1 Pyrrole .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 137-154 °C (lit.) . It has an assay of 95% .

Scientific Research Applications

  • Palladium-Catalyzed Synthesis : A study by Zong, Abboud, and Reynolds (2004) focused on the palladium-catalyzed cyclization of a related compound, ethyl-1-benzyl-3,4-dihydroxypyrrole-2,5-dicarboxylate, leading to derivatives with potential applications in chemical synthesis (Zong, Abboud, & Reynolds, 2004).

  • Complex Synthesis and Structure : Wang et al. (2022) used derivatives in the synthesis of complexes with potential applications in materials science, highlighting their structural and property characterization (Wang et al., 2022).

  • Crystallization Studies : Prayzner et al. (1996) examined the crystallization of a related compound, 3,4-Diphenylpyrrole-2,5-dicarboxylic acid, emphasizing its hydrogen bonding and crystal structure, which is relevant for understanding molecular interactions (Prayzner et al., 1996).

  • Domino Transformation in Catalysis : Galenko et al. (2015) described a domino reaction involving 5-alkoxy- or 5-aminoisoxazoles, leading to derivatives of pyrrole-2,4-dicarboxylic acid, showcasing its role in catalytic processes (Galenko et al., 2015).

  • Polymer Synthesis and Applications : Zong and Reynolds (2001) investigated the synthesis of new functionalized derivatives as monomers for conducting and electroactive polymers, highlighting the material's potential in various applications (Zong & Reynolds, 2001).

  • Electrochromic Properties : Kraft et al. (2007) explored the electrochromic properties of N-ethyl substituted poly(3,4-ethylenedioxypyrrole), demonstrating its potential in electrochromic devices (Kraft et al., 2007).

  • Functionalization for Material Science : Zhang et al. (2014) discussed the functionalization of 3,4-Ethylenedioxythiophene derivatives, relevant for material science applications (Zhang et al., 2014).

  • Dye-Sensitized Solar Cells : Zhang et al. (2014) investigated the use of Poly(3,4-ethylenedioxypyrrole) in solid-state dye-sensitized solar cells, showcasing its application in renewable energy technology (Zhang et al., 2014).

properties

IUPAC Name

3,6-dihydro-2H-[1,4]dioxino[2,3-c]pyrrole-5,7-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO6/c10-7(11)3-5-6(15-2-1-14-5)4(9-3)8(12)13/h9H,1-2H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUKLTUYFKHGLDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(NC(=C2O1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70584524
Record name 2,3-Dihydro-6H-[1,4]dioxino[2,3-c]pyrrole-5,7-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

169616-13-1
Record name 2,3-Dihydro-6H-[1,4]dioxino[2,3-c]pyrrole-5,7-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Ethylenedioxypyrrole-2,5-dicarboxylic acid
Reactant of Route 2
3,4-Ethylenedioxypyrrole-2,5-dicarboxylic acid
Reactant of Route 3
3,4-Ethylenedioxypyrrole-2,5-dicarboxylic acid
Reactant of Route 4
3,4-Ethylenedioxypyrrole-2,5-dicarboxylic acid
Reactant of Route 5
3,4-Ethylenedioxypyrrole-2,5-dicarboxylic acid
Reactant of Route 6
3,4-Ethylenedioxypyrrole-2,5-dicarboxylic acid

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